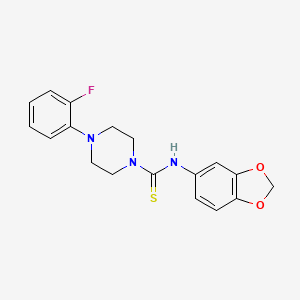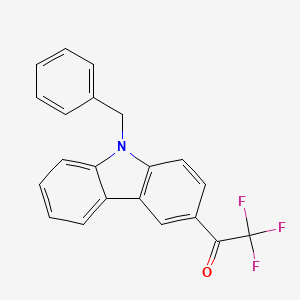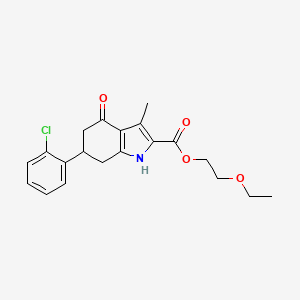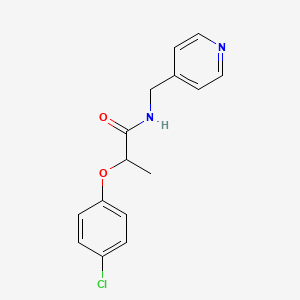
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, starting from appropriate precursors such as carbohydrazones and thioglycolic acid in DMF (Dimethylformamide). An intermediate compound, such as N'-(benzylidene)-5-(benzofuran-2-yl)-1phenyl-1H-pyrazole-3-carbohydrazides, is often obtained by condensation of related carbohydrazides with substituted aromatic aldehydes in ethanol. The structures of newly synthesized compounds are confirmed through various spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly influence the compound's properties and reactivity. Structural elucidation is commonly achieved through single crystal X-ray diffraction studies. These studies reveal detailed geometric parameters, such as bond lengths and angles, and provide insights into the compound's conformation and stereochemistry. Advanced techniques like Hirshfeld surface analysis are used to visualize intermolecular interactions and assess the crystal packing, contributing to the understanding of the compound's stability and behavior in solid state (Kumara et al., 2018).
科学的研究の応用
Molecular Interactions and Drug Development
- A study by Shim et al. (2002) investigates the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, offering insights into the structural requirements and conformational analysis for receptor binding. This research highlights the importance of pyrazole derivatives in developing pharmacophore models for drug design, especially for targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Characterization
- The synthesis and characterization of novel pyrazole derivatives with potential antimicrobial properties are detailed by Idrees et al. (2019). Their work underscores the role of pyrazole compounds in synthesizing new molecules with potential therapeutic applications, particularly in combating microbial resistance (Idrees et al., 2019).
Antimicrobial and Anti-proliferative Activities
- Research on the synthesis and antimycobacterial screening of pyrazole amide derivatives by Nayak et al. (2016) shows significant lead molecules against Mycobacterium tuberculosis, indicating the potential of such derivatives in developing antitubercular agents (Nayak et al., 2016).
- Another study explores the synthesis and evaluation of benzothiazole derivatives as potent antitumor agents, based on a pyrazole carboxylic acid derivative, demonstrating the utility of these compounds in cancer research and potential therapeutic applications (Yoshida et al., 2005).
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O3/c25-16-7-8-19(26)20(13-16)27-24(30)18-14-29(17-4-2-1-3-5-17)28-23(18)15-6-9-21-22(12-15)32-11-10-31-21/h1-9,12-14H,10-11H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXPGRBANHGTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4621016.png)
![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)



![N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)
![(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
![2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4621080.png)
